N-cyclopropyl-4-phenylcyclohexan-1-amine
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Overview
Description
N-cyclopropyl-4-phenylcyclohexan-1-amine is a compound with a unique structure that includes a cyclopropyl group, a phenyl group, and a cyclohexane ring
Preparation Methods
The synthesis of N-cyclopropyl-4-phenylcyclohexan-1-amine typically involves the use of chiral, non-racemic bromocyclopropanes. The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via a 1,4-addition/epimerization sequence . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-4-phenylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-cyclopropyl-4-phenylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism by which N-cyclopropyl-4-phenylcyclohexan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-cyclopropyl-4-phenylcyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: Similar structure but lacks the phenyl and cyclopropyl groups.
Phenylcyclohexane: Contains a phenyl group attached to a cyclohexane ring but lacks the amine and cyclopropyl groups.
Properties
Molecular Formula |
C15H21N |
---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-cyclopropyl-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C15H21N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-15-10-11-15/h1-5,13-16H,6-11H2 |
InChI Key |
HMUOYCJZBMPPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC3CC3 |
Origin of Product |
United States |
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